molecular formula C12H12Cl4N2 B14049342 (2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride

(2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride

Cat. No.: B14049342
M. Wt: 326.0 g/mol
InChI Key: ZGRIMGXDWNEEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C12H12Cl4N2. It is a derivative of pyridine and benzylamine, characterized by the presence of two chlorine atoms on the benzyl ring and a pyridin-4-ylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridin-4-ylamine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is employed in the development of ligands for coordination chemistry and as an intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new therapeutic agents targeting bacterial and viral infections .

Medicine

In medicine, this compound is investigated for its potential use in drug development. It is explored as a candidate for the treatment of various diseases due to its bioactive properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorobenzyl)pyridin-4-ylamine dihydrochloride is unique due to the presence of both 2,4-dichlorobenzyl and pyridin-4-ylamine groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12Cl4N2

Molecular Weight

326.0 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C12H10Cl2N2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;;/h1-7H,8H2,(H,15,16);2*1H

InChI Key

ZGRIMGXDWNEEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=CC=NC=C2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.